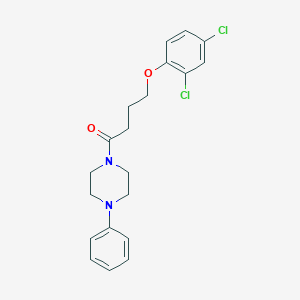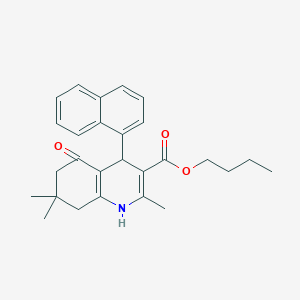![molecular formula C23H19N3O5S B494474 METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B494474.png)
METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a quinoline, furan, and thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action for METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(methoxymethyl)furan-2-carboxylate: Shares the furan moiety and is used in similar synthetic applications.
5-Methyl-2-furanmethanamine: Another furan derivative with applications in organic synthesis.
Uniqueness
METHYL 4-CARBAMOYL-3-METHYL-5-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE is unique due to its combination of quinoline, furan, and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Eigenschaften
Molekularformel |
C23H19N3O5S |
|---|---|
Molekulargewicht |
449.5g/mol |
IUPAC-Name |
methyl 4-carbamoyl-3-methyl-5-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C23H19N3O5S/c1-11-8-9-17(31-11)16-10-14(13-6-4-5-7-15(13)25-16)21(28)26-22-18(20(24)27)12(2)19(32-22)23(29)30-3/h4-10H,1-3H3,(H2,24,27)(H,26,28) |
InChI-Schlüssel |
FRNGCNQGBLOXTA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C(=O)N |
Kanonische SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=C(S4)C(=O)OC)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-bromophenyl)-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494392.png)
![Ethyl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494394.png)
![5-(4-bromophenyl)-N-cyclohexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B494395.png)
![5-(4-bromophenyl)-N-(4-chloro-3-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B494396.png)
![5-(4-bromophenyl)-3-chloro-N-(1-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494399.png)
![2-[(4-Benzoyl-1-piperazinyl)carbonyl]-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B494403.png)
![ETHYL 6-TERT-BUTYL-2-[5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B494405.png)
![5-(4-bromophenyl)-N-(5-bromopyridin-2-yl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494406.png)
![Ethyl 6-methyl-2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494407.png)
![5-(4-bromophenyl)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B494410.png)
![Methyl 2-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494411.png)


![1-phenyl-5-{[4-(1-piperidinylcarbonyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B494414.png)
